molecular formula C13H17NO6S B6661554 (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid

Cat. No.: B6661554
M. Wt: 315.34 g/mol
InChI Key: AHIAVCLYMQWTJA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a sulfonylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation of the benzodioxin ring is carried out using sulfonyl chlorides in the presence of a base such as pyridine.

    Amino Acid Coupling: The sulfonylated benzodioxin is then coupled with an appropriate amino acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: with careful control of temperature and reaction times.

    Purification steps: such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a synthetic intermediate.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its unique structure.
  • Potential applications in drug design and development, particularly in targeting specific enzymes or receptors.

Industry:

  • Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid would depend on its specific biological target. Generally, compounds with sulfonylamino groups can interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, potentially inhibiting or modulating their activity. The benzodioxin ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylamino)-3-methylbutanoic acid: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

Uniqueness:

  • The presence of both the benzodioxin ring and the sulfonylamino group in (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid makes it unique in terms of its potential reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-8(2)11(13(15)16)14-21(17,18)10-5-3-4-9-12(10)20-7-6-19-9/h3-5,8,11,14H,6-7H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIAVCLYMQWTJA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.